(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile
CAS No.: 1379811-96-7
Cat. No.: VC2567391
Molecular Formula: C8H7F5N2S
Molecular Weight: 258.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379811-96-7 |
---|---|
Molecular Formula | C8H7F5N2S |
Molecular Weight | 258.21 g/mol |
IUPAC Name | 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile |
Standard InChI | InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2 |
Standard InChI Key | ZWRCHQXBVCQWHL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N |
Canonical SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N |
Introduction
Chemical Structure and Properties
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile is characterized by a phenyl ring bearing three key substituents: an amino group at position 2, a pentafluorosulfanyl group at position 4, and an acetonitrile moiety. This compound has the molecular formula C8H7F5N2S and a molecular weight of 258.21 g/mol. The pentafluorosulfanyl group is particularly noteworthy as it imparts unique electronic and physicochemical properties to the molecule.
The compound's IUPAC name is 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile, reflecting its structural composition. Its chemical identity is further defined by specific identifiers as detailed in Table 1.
Table 1: Chemical Identity and Properties of (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile
Property | Value |
---|---|
CAS Number | 1379811-96-7 |
Molecular Formula | C8H7F5N2S |
Molecular Weight | 258.21 g/mol |
IUPAC Name | 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile |
InChI | InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2 |
InChI Key | ZWRCHQXBVCQWHL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N |
The pentafluorosulfanyl group (SF5) is a highly electron-withdrawing substituent that significantly influences the compound's chemical behavior. This group is known for being relatively stable and exhibiting high electronegativity and lipophilicity, making it an attractive alternative to the trifluoromethyl (CF3) group in various applications . The presence of the amino group at position 2 provides a site for hydrogen bonding and nucleophilic reactions, while the acetonitrile group offers potential for further functionalization.
Chemical Reactions and Transformations
The presence of multiple functional groups in (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile makes it a versatile scaffold for diverse chemical transformations. These potential reactions are influenced by the electronic effects of the pentafluorosulfanyl group.
Reactions Involving the Amino Group
The amino group can participate in various reactions, including:
-
Diazotization to form diazonium salts, which can be further transformed through Sandmeyer-type reactions
-
Acylation with acid anhydrides or acid chlorides to form amides, as demonstrated with related compounds such as 4-aminopentafluorosulfanyl benzene
-
Formation of Schiff bases with aldehydes or ketones
-
Nucleophilic addition reactions
Reactions Involving the Acetonitrile Group
The acetonitrile moiety offers several possibilities for transformation:
-
Hydrolysis to form carboxylic acids
-
Reduction to primary amines
-
Base-catalyzed cyclization reactions, potentially leading to heterocyclic structures
-
Nucleophilic addition reactions
Impact of the Pentafluorosulfanyl Group
The pentafluorosulfanyl group significantly influences the reactivity of the molecule due to its strong electron-withdrawing properties. This influence can be observed in:
-
Enhanced acidity of neighboring C-H bonds
-
Altered reactivity profiles of the amino and acetonitrile groups
-
Stabilization of negative charges in intermediates during nucleophilic reactions
Applications in Organic Synthesis
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures.
Heterocycle Formation
The compound's functional groups make it suitable for the synthesis of various heterocyclic systems. For example, derivatives containing the pentafluorosulfanyl group have been used in the preparation of compounds such as indoles and oxindoles , suggesting that similar transformations might be possible with (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile.
Construction of Biologically Active Compounds
The molecule can serve as a precursor for synthesizing potential bioactive compounds. The pentafluorosulfanyl group has been investigated for its influence on various synthetic transformations utilized in bioconjugation and drug development.
Preparation of Amides and Related Derivatives
Drawing from the synthesis of N-(4-(pentafluorosulfanyl)phenyl)-benzamide from 4-aminopentafluorosulfanyl benzene , similar transformations could be applied to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile to prepare novel amide derivatives with potentially interesting properties.
Biological Activity and Medicinal Chemistry Applications
The pentafluorosulfanyl group has garnered significant attention in medicinal chemistry due to its distinctive properties that can enhance drug-like characteristics of molecules.
Pentafluorosulfanyl Group as a Bioisostere
Research has demonstrated that the pentafluorosulfanyl group functions as an effective bioisostere in bioactive compounds . This group is considered a relatively stable, electronegative, and lipophilic alternative to the trifluoromethyl group, which is widely used in pharmaceutical development .
Enzyme Inhibition Studies
A library of pentafluorosulfanyl-containing compounds has been tested against targets including human dihydroorotate dehydrogenase (HDHODH). Notably, the deployment of SF5 bioisosteres led to improved inhibition of HDHODH compared with parent drugs like Teriflunomide and Leflunomide, which are clinically used disease-modifying anti-rheumatic drugs (DMARDs) .
Comparisons with Structural Analogs
Understanding the relationship between (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile and its structural analogs provides valuable insights into structure-activity relationships and the impact of specific structural features on chemical and biological properties.
Comparison with Positional Isomers
(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile (CAS: 1379811-93-4) is a positional isomer that differs only in the location of the pentafluorosulfanyl group (position 5 instead of position 4). While sharing the same molecular formula and weight, these isomers likely exhibit different chemical reactivities and biological activities due to the altered electronic distribution within the molecule.
Comparison with Nitro Precursors
(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetonitrile (CAS: 1309569-40-1) represents a potential precursor to our target compound. The replacement of the nitro group with an amino group significantly alters the electronic properties and reactivity of the molecule, transforming an electron-withdrawing group into an electron-donating one.
Comparison with Trifluoromethyl Analogs
Compounds containing the trifluoromethyl group instead of the pentafluorosulfanyl group represent important comparative analogs. The pentafluorosulfanyl group is larger and more strongly electron-withdrawing than the trifluoromethyl group, potentially leading to different biological activities and physicochemical properties .
Current Research Trends and Future Perspectives
The field of pentafluorosulfanyl chemistry continues to evolve, with numerous research avenues being explored.
Expanding Synthetic Methodologies
Current research focuses on developing more efficient and versatile synthetic methods for incorporating the pentafluorosulfanyl group into organic molecules. These efforts include exploring new catalysts, reaction conditions, and synthetic strategies to improve yields and selectivity .
Applications in Drug Discovery
The unique properties of the pentafluorosulfanyl group make it particularly valuable in drug discovery efforts. Recent research has demonstrated the utility of SF5-containing compounds in developing improved versions of known drugs, as exemplified by the SF5 analogs of Teriflunomide and Leflunomide .
Structure-Activity Relationship Studies
Ongoing research aims to elucidate the relationship between the structural features of pentafluorosulfanyl-containing compounds and their biological activities. These studies will provide valuable insights for the rational design of new bioactive molecules incorporating this group .
Materials Science Applications
Beyond medicinal chemistry, pentafluorosulfanyl-containing compounds show promise in materials science applications. The unique electronic and physicochemical properties imparted by the SF5 group can be exploited to develop materials with novel properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume